molecular formula C9H14N2 B056283 5-Ethyl-2,4,6-trimethylpyrimidine CAS No. 120537-61-3

5-Ethyl-2,4,6-trimethylpyrimidine

Cat. No.: B056283
CAS No.: 120537-61-3
M. Wt: 150.22 g/mol
InChI Key: IVQBKOAATMGNDH-UHFFFAOYSA-N
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Description

5-Ethyl-2,4,6-trimethylpyrimidine is a substituted pyrimidine derivative featuring ethyl and methyl groups at positions 5, 2, 4, and 6 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Substitutions on the pyrimidine ring significantly influence physicochemical properties, reactivity, and biological activity. For example, ethyl and methyl groups enhance lipophilicity, which may improve membrane permeability in drug design .

Properties

CAS No.

120537-61-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-ethyl-2,4,6-trimethylpyrimidine

InChI

InChI=1S/C9H14N2/c1-5-9-6(2)10-8(4)11-7(9)3/h5H2,1-4H3

InChI Key

IVQBKOAATMGNDH-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(N=C1C)C)C

Canonical SMILES

CCC1=C(N=C(N=C1C)C)C

Synonyms

Pyrimidine, 5-ethyl-2,4,6-trimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Compound A : (Z)-4-(3-(4-(((6-(3,5-Dimethylbenzyl)-5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)methyl)benzyl) phenyl)-2-hydroxy-4-oxobut-2-enoic acid

  • Substituents : 5-Ethyl, 2,4-dioxo, and 6-(3,5-dimethylbenzyl) groups.
  • Bioactivity : Dual RT/IN inhibitor, designed by integrating HEPT NNRTI and DKA IN inhibitor pharmacophores.

Compound B : 3,3'-(5-Ethyl-2,4,6-trioxo-5-phenyldihydropyrimidine-1,3(2H,4H)-diyl)ipropanenitrile

  • Substituents : 5-Ethyl, 2,4,6-trioxo, and phenyl groups.
  • Synthesis: Reflux of phenobarbital with acrylonitrile in ethanol, yielding 85% product (m.p. 170–172°C; Rf = 0.55).
  • Physicochemical Properties : High polarity due to trioxo groups, influencing solubility in polar solvents.

Compound C : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Substituents : 6-Methyl, 4-(thietan-3-yloxy), and thioacetate ester.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.
  • Reactivity : Thioether and ester groups enhance electrophilic reactivity for further functionalization.

Compound D : 5-Ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

  • Substituents : 5-Ethyl, 2-thioxo, 4,6-dione.
  • Properties : Thioxo group increases acidity (predicted pKa ~3.36) compared to oxo analogs, altering binding interactions in biological systems.

Compound E : Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate

  • Substituents : 2,4,6-trioxo, ethyl ester.
  • Physicochemical Data : Molecular formula C₈H₁₀N₂O₅, molar mass 214.18 g/mol, density 1.321 g/cm³.
  • Acidity : Predicted pKa 3.36, suitable for proton exchange in aqueous environments.

Comparative Analysis Table

Parameter This compound Compound A Compound B Compound D Compound E
Key Substituents 2,4,6-trimethyl, 5-ethyl 5-Ethyl, 2,4-dioxo 5-Ethyl, 2,4,6-trioxo 5-Ethyl, 2-thioxo, 4,6-dione 2,4,6-trioxo, ethyl ester
Bioactivity Not reported RT/IN dual inhibition Not reported Not reported Not reported
Synthetic Yield N/A N/A 85% N/A N/A
Melting Point N/A N/A 170–172°C N/A N/A
Polarity (Rf) N/A N/A 0.55 N/A N/A
Acidity (pKa) Predicted ~7–8 (methyl groups) N/A N/A 3.36±0.40 3.36±0.40

Key Findings

Substituent Impact: Methyl and ethyl groups enhance lipophilicity, favoring membrane permeability, while oxo/thioxo groups increase polarity and hydrogen-bonding capacity .

Synthetic Strategies :

  • Reflux with acrylonitrile (Compound B) and thiirane derivatives (Compound C) are effective for introducing nitrile and thioether functionalities .

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